Lofexidine Hydrochloride

Description

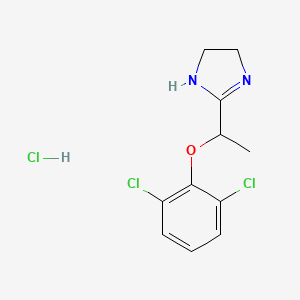

Lofexidine hydrochloride (C₁₁H₁₂Cl₂N₂O·HCl; molecular weight 295.59) is a centrally acting α₂-adrenergic receptor agonist approved for mitigating opioid withdrawal symptoms . It reduces sympathetic hyperactivity by inhibiting norepinephrine release, alleviating symptoms such as anxiety, sweating, and muscle aches . It achieves steady-state plasma levels within two days of dosing, with a terminal half-life of ~11 hours .

Properties

IUPAC Name |

2-[1-(2,6-dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O.ClH/c1-7(11-14-5-6-15-11)16-10-8(12)3-2-4-9(10)13;/h2-4,7H,5-6H2,1H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWWHMKBNNNZGHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NCCN1)OC2=C(C=CC=C2Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31036-80-3 (Parent) | |

| Record name | Lofexidine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021498088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0020781 | |

| Record name | Lofexidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21498-08-8 | |

| Record name | Lofexidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21498-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lofexidine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021498088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lofexidine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759654 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lofexidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[1-(2,6-Dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOFEXIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V47G1SDI1B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Conditions and Optimization

The reaction is conducted in polar aprotic solvents such as dimethylformamide (DMF) or acetone, with potassium carbonate (K2CO3) as the base. A typical protocol involves:

- Molar ratio : 1:1.2 (IV:V) to ensure complete consumption of the phenol.

- Temperature : 80–100°C for 8–12 hours.

- Work-up : Filtration to remove K2CO3, followed by solvent evaporation and recrystallization from ethanol/water mixtures.

This method achieves yields of 85–90% with >98% purity, avoiding the use of expensive nitrile precursors. The intermediate’s stability under ambient conditions facilitates its storage and handling in subsequent steps.

Titanium Alkoxide-Mediated Cyclization (WO2020254580A1)

The titanium-mediated process, exemplified in WO2020254580A1, converts intermediate III into lofexidine (I) through a one-pot amidation-cyclization sequence.

Reaction Mechanism and Catalysis

Ethylenediamine reacts with III in toluene under reflux (110°C) in the presence of titanium isopropoxide (Ti(OiPr)4). The titanium catalyst facilitates both the nucleophilic attack of the amine on the ester carbonyl and the subsequent cyclization to form the tetrahydropyrazine ring. Key parameters include:

- Catalyst loading : 1.2–2.0 equivalents relative to III.

- Solvent : Toluene (6–10 volumes), enabling facile phase separation during work-up.

- Reaction time : 18 hours for >98% conversion.

Work-up and Isolation

Post-reaction, the mixture is treated with 30% tartaric acid to complex residual titanium species. The organic phase is discarded, and the aqueous phase is basified with NaOH to pH 12, extracting lofexidine into fresh toluene. Evaporation yields the free base as a white solid (90–95% yield, >95% purity).

Hydrochloride Salt Formation

Lofexidine free base is dissolved in isopropanol, saturated with HCl gas, and cooled to precipitate the hydrochloride salt. Recrystallization from isopropanol/toluene mixtures affords the final product in >99% purity.

Aluminum Alkoxide-Based Process (WO2021209617A1)

WO2021209617A2 introduces aluminum isopropoxide (Al(OiPr)3) as a safer alternative to trimethylaluminum, addressing flammability concerns.

Cyclization and In Situ Salt Formation

The process combines cyclization and salt formation in a single step:

- Catalyst : Al(OiPr)3 (1.5 equivalents) in toluene at 60–65°C.

- Ethylenediamine : 2.0 equivalents, added dropwise to prevent exothermic runaway.

- Reaction monitoring : HPLC ensures >99% conversion within 6 hours.

Unlike the titanium method, the aluminum complex remains soluble, simplifying the work-up. After acidification with HCl/isopropanol, the hydrochloride salt precipitates directly, yielding 57.8% with 99.88% purity.

Advantages Over Prior Art

- Safety : Al(OiPr)3 is non-pyrophoric and hydrolyzes benignly.

- Purity : Residual aluminum levels <10 ppm, meeting ICH guidelines.

- Scalability : Demonstrated at 50 kg scale with consistent yields.

Comparative Analysis of Synthetic Methods

| Parameter | Titanium Method (WO2020254580A1) | Aluminum Method (WO2021209617A1) |

|---|---|---|

| Catalyst Cost | High (Ti(OiPr)4: $320/kg) | Moderate (Al(OiPr)3: $150/kg) |

| Yield | 90–95% | 57.8% |

| Purity | >95% | 99.88% |

| Reaction Time | 18 hours | 6 hours |

| Safety Profile | Moderate (Ti handling requires precautions) | High (non-pyrophoric) |

| Industrial Scalability | Excellent | Excellent |

The titanium method excels in yield but requires costly catalysts and prolonged reaction times. Conversely, the aluminum approach prioritizes safety and purity, albeit with lower yields due to in situ salt formation.

Chemical Reactions Analysis

Types of Reactions

Lofexidine hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the imidazoline ring and the dichlorophenoxy moiety .

Common Reagents and Conditions

Substitution Reactions: Ethylenediamine and aluminum isopropoxide are commonly used reagents in the synthesis of this compound.

Reaction Conditions: Reactions are typically carried out under inert atmospheres and involve heating to specific temperatures to ensure completion.

Major Products

The major product formed from these reactions is this compound itself, which is obtained in high purity through careful control of reaction conditions and purification steps .

Scientific Research Applications

Clinical Applications

1. Management of Opioid Withdrawal Symptoms

Lofexidine is primarily used to mitigate withdrawal symptoms associated with opioid cessation. The FDA approved it in 2018 as the first non-opioid treatment for this purpose. It acts by reducing sympathetic outflow, which helps alleviate symptoms such as anxiety, sweating, and insomnia during withdrawal .

A clinical case series demonstrated that lofexidine significantly improved the management of opioid withdrawal symptoms in an inpatient setting. Among 17 participants, 88.2% completed their treatment protocol, and many transitioned to other medications like buprenorphine or naltrexone upon discharge .

2. Comparison with Clonidine

Research indicates that lofexidine has a better side effect profile compared to clonidine, another alpha-2 agonist traditionally used for opioid withdrawal. A systematic review highlighted that lofexidine leads to fewer instances of hypotension and bradycardia than clonidine .

Safety Profile

Lofexidine's safety profile has been evaluated through various studies. Common adverse effects include hypotension, bradycardia, dizziness, and dry mouth . However, the frequency and severity of these effects are generally lower than those observed with clonidine. In clinical settings, vital signs are closely monitored to manage any significant changes during treatment .

Future Research Directions

The FDA has mandated several post-marketing studies to further explore lofexidine's safety and efficacy. These studies will investigate:

- Long-term use implications during gradual opioid tapering.

- Safety in pediatric populations experiencing neonatal opioid withdrawal.

- Effects on liver function and blood pressure after discontinuation of treatment .

Table 1: Summary of Clinical Studies on Lofexidine

Case Study Example

In a notable case series involving patients undergoing detoxification from opioids:

- Patient Demographics : 17 patients (mean age: 34 years).

- Treatment Protocol : Lofexidine initiated at a dose of 0.54 mg/day.

- Outcomes : Significant reduction in Clinical Opiate Withdrawal Scale (COWS) scores was observed over the treatment period; 65% reported symptom resolution leading to early discontinuation .

Mechanism of Action

Lofexidine hydrochloride exerts its effects by binding to alpha2-adrenergic receptors in the brain, reducing the release of norepinephrine . This action decreases sympathetic tone, leading to muscle relaxation, vasodilation, and reduced blood pressure . The compound’s high selectivity for the alpha2A receptor is associated with fewer side effects compared to similar medications .

Comparison with Similar Compounds

Receptor Selectivity and Mechanism

Pharmacokinetics

| Parameter | Lofexidine HCl | Clonidine HCl | Guanfacine HCl |

|---|---|---|---|

| Half-life | ~11 hours | 12–16 hours | ~17 hours |

| Tmax | 3 hours | 1–3 hours | 2–4 hours |

| Dosing Frequency | 0.18 mg QID | 0.1–0.3 mg TID/QID | 1–3 mg once daily |

Clinical Efficacy in Opioid Withdrawal

Lofexidine vs. Placebo

- In a phase III trial (n=264), lofexidine (3.2 mg/day) reduced withdrawal severity (SOWS-Gossop score: 6.32 vs. 8.67 for placebo; p=0.0212) and improved study completion rates (56% vs. 39%) .

- Placebo patients experienced higher rates of vomiting and lacrimation (p<0.01), while lofexidine-treated patients reported hypotension and bradycardia .

Lofexidine vs. Clonidine

Lofexidine vs. Opioid Agonists

| Parameter | Lofexidine HCl | Methadone | Buprenorphine |

|---|---|---|---|

| Mechanism | α₂-agonist | Full μ-opioid agonist | Partial μ-opioid agonist |

| Abuse Potential | None | High | Moderate |

| Withdrawal Management | Symptom relief only | Full detox/replacement | Partial detox |

Key Research Findings

Receptor Specificity : Lofexidine’s α₂A selectivity minimizes sedation and hypotension vs. clonidine .

Dosing Flexibility : Steady-state plasma levels are achieved by day 2, supporting dose titration without altering pharmacokinetics .

Biological Activity

Lofexidine hydrochloride is an alpha-2 adrenergic receptor agonist primarily used in the management of opioid withdrawal symptoms. It offers a non-opioid alternative for treating opioid use disorder (OUD) and has been shown to mitigate withdrawal symptoms effectively. This article delves into its biological activity, pharmacokinetics, clinical efficacy, and safety profile, supported by data tables and case studies.

Lofexidine's primary mechanism involves the activation of alpha-2 adrenergic receptors in the central nervous system. This action inhibits norepinephrine release, leading to reduced sympathetic outflow, which alleviates symptoms associated with opioid withdrawal. Unlike traditional opioids, lofexidine does not activate opioid receptors, thereby minimizing the risk of dependency and abuse .

Pharmacokinetics

Lofexidine exhibits favorable pharmacokinetic properties:

- Bioavailability : Approximately 72-90%, with peak plasma concentrations reached within 2-5 hours post-administration .

- Volume of Distribution : About 300 L, indicating extensive tissue distribution .

- Protein Binding : Approximately 55% of the drug binds to plasma proteins .

- Metabolism : Primarily metabolized by CYP2D6 with minor contributions from CYP1A2 and CYP2C19. The metabolites are largely inactive .

- Half-life : Approximately 11 hours, allowing for twice-daily dosing in clinical settings .

Clinical Efficacy

Numerous studies have assessed the efficacy of lofexidine in managing opioid withdrawal symptoms. A systematic review highlighted its effectiveness compared to placebo:

| Dosage (mg) | Completion Rate (%) | SOWS-Gossop Score Reduction | Adverse Events |

|---|---|---|---|

| 2.16 | 41.5 | -0.21 (p = 0.02) | Hypotension, bradycardia |

| 2.88 | 39.6 | -0.26 (p = 0.003) | Hypotension, bradycardia |

| Placebo | 27.8 | Baseline | Similar rates |

The above table summarizes findings from a randomized controlled trial where lofexidine significantly reduced withdrawal severity as measured by the Subjective Opioid Withdrawal Scale (SOWS-Gossop) compared to placebo .

Case Studies

A clinical case series involving patients undergoing inpatient treatment for opioid withdrawal demonstrated that lofexidine effectively managed symptoms while maintaining stable vital signs:

- Participants : 17 patients with opioid use disorder.

- Treatment Duration : Average length of stay was maintained with lofexidine.

- Outcomes :

Safety Profile

Lofexidine is generally well-tolerated, with a side effect profile similar to clonidine but with reduced incidence of hypotension:

Q & A

Q. What are the validated methods for synthesizing and characterizing lofexidine hydrochloride in laboratory settings?

this compound is synthesized via a multi-step organic reaction. A common approach involves the condensation of 2,6-dichlorophenol with ethyl glycinate hydrochloride, followed by cyclization to form the imidazoline ring. The final product is purified via recrystallization, and identity is confirmed using nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC) (≥98% purity), and mass spectrometry. Melting point determination (mp 223–224°C) is critical for verifying crystalline structure . Researchers must include detailed synthetic protocols, solvent systems, and purification steps in publications to ensure reproducibility .

Q. How does this compound interact with α2-adrenergic receptors, and what experimental models are used to study this mechanism?

Lofexidine acts as a selective α2A-adrenoceptor agonist, inhibiting norepinephrine release in the central and peripheral nervous systems. In vitro models include radioligand binding assays using cloned human α2A receptors to measure affinity (Ki values). Functional activity is assessed via cAMP inhibition in transfected cell lines (e.g., CHO cells). In vivo, rodent models of opioid withdrawal (e.g., naloxone-precipitated withdrawal) quantify reductions in autonomic symptoms (e.g., diarrhea, tremors) . Dose-response curves and receptor selectivity profiles should be compared to clonidine to contextualize potency .

Q. What analytical techniques are recommended for assessing this compound purity and stability in preclinical studies?

HPLC with UV detection (e.g., C18 columns, mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) is standard for purity analysis. Stability studies under varying pH, temperature, and light exposure require accelerated degradation tests followed by mass spectrometry to identify breakdown products. For pharmacokinetic studies, liquid chromatography-tandem mass spectrometry (LC-MS/MS) achieves sensitivity down to ng/L levels in plasma .

Advanced Research Questions

Q. How should researchers design a crossover pharmacokinetic study for this compound in healthy volunteers?

A single-dose, randomized crossover study should include washout periods (≥5 half-lives; ~55 hours for lofexidine) to avoid carryover effects. Key parameters:

- Blood sampling : Frequent timepoints (e.g., 0.5, 1, 2, 3, 6, 12, 24 hours post-dose) to capture absorption (Tmax ~3 hours) and elimination phases (t½ ~11 hours).

- Dose normalization : Compare AUC(0–∞) and Cmax across doses (e.g., 0.4–2.0 mg) to assess linearity. LC-MS/MS ensures accurate quantification of low plasma concentrations .

- Statistical analysis : Non-compartmental modeling for AUC, Cmax, and t½; ANOVA for dose proportionality .

Q. How can contradictory efficacy data in opioid withdrawal trials be reconciled, and what methodological adjustments are warranted?

Discrepancies in outcomes (e.g., SOWS-Gossop scores vs. dropout rates) may arise from population heterogeneity (e.g., opioid type, dependence severity). Mitigation strategies:

- Stratified randomization : Balance subgroups by primary opioid (heroin, oxycodone) and baseline withdrawal severity.

- Endpoint selection : Combine objective measures (e.g., OOWS-Handelsman) with patient-reported outcomes (VAS-E).

- Dose titration : Adjust lofexidine regimens (e.g., 3.2 mg/day in divided doses) to balance efficacy and hypotension risk . Meta-analyses of phase III trials can clarify confounding variables .

Q. What in vitro and in vivo models best predict lofexidine’s cardiovascular side effects (e.g., hypotension, bradycardia)?

- In vitro : Langendorff-perfused rodent hearts to measure heart rate and contractility changes under α2A agonism.

- In vivo : Telemetry in conscious rats monitors blood pressure and heart rate dynamically. Clinically, ambulatory blood pressure monitoring (ABPM) in phase I trials identifies hypotension thresholds.

- Mechanistic studies : Knockout mouse models (e.g., α2A receptor-deficient) dissect receptor-specific effects .

Q. How should researchers address batch-to-batch variability in this compound during formulation studies?

Implement quality-by-design (QbD) principles:

- Critical quality attributes (CQAs) : Purity (≥98% HPLC), particle size distribution (via laser diffraction), and dissolution rate.

- Process parameters : Optimize reaction temperature, crystallization rate, and drying conditions.

- Stability testing : Accelerated (40°C/75% RH) and long-term (25°C/60% RH) studies to correlate variability with shelf life .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing lofexidine’s dose-response relationships in preclinical studies?

- Non-linear regression : Fit sigmoidal Emax models to dose-response data (e.g., receptor binding or withdrawal symptom reduction).

- Multiple comparisons : Use Tukey’s HSD for post-hoc analysis of multi-dose groups.

- Power analysis : Ensure sample sizes (n ≥ 6/group) detect clinically relevant differences (e.g., 20% reduction in SOWS scores) .

Q. How can LC-MS/MS methods be optimized for quantifying lofexidine in complex biological matrices?

- Sample preparation : Protein precipitation with acetonitrile or solid-phase extraction (SPE) for plasma/urine.

- Chromatography : HILIC columns improve retention of polar metabolites.

- Mass spectrometry : MRM transitions (e.g., m/z 296.1 → 154.1 for lofexidine; internal standard: deuterated analog) enhance specificity .

Q. What ethical and safety protocols are critical when administering lofexidine to human subjects?

- Informed consent : Disclose risks of hypotension, bradycardia, and rebound hypertension upon discontinuation.

- Monitoring : Continuous ECG and blood pressure monitoring during dose escalation.

- Rescue protocols : Immediate access to intravenous fluids and atropine for severe bradycardia .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.